3-(Indol-3-yl)pyruvate

Overview

Description

3-(indol-3-yl)pyruvate is a indol-3-yl carboxylic acid anion that is the conjugate base of 3-(indol-3-yl)pyruvic acid It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is an indol-3-yl carboxylic acid anion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-(indol-3-yl)pyruvic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that derivatives of 3-(Indol-3-yl)pyruvate exhibit promising anticancer properties. For instance, a study synthesized new α-indolylacrylate derivatives from 2-substituted indoles and various pyruvates, including this compound. These derivatives demonstrated significant anticancer activity, with one compound showing an IC50 value of 9.73 μM, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the formation of new carbon–carbon bonds between the indole core and pyruvate moieties. This reaction is facilitated by catalytic ionic liquids, which enhance the yield and selectivity of the products . The ability of this compound to participate in such reactions underscores its importance in drug design.

Antimicrobial Applications

Development of Antibacterial Agents

This compound has been explored for its antimicrobial properties. A study evaluated several synthetic antibacterial agents containing indole fragments, revealing that compounds based on indole structures exhibited varying degrees of antimicrobial activity . The therapeutic index for these compounds ranged significantly, indicating their potential for further development into effective antimicrobial drugs.

Biochemical Research

Role in Immune Function

Emerging research suggests that this compound may play a role in immune function. It exists in an equilibrium between keto and enol forms, which may have different biological activities. Understanding the reactivity and stability of these tautomers is crucial for elucidating their functional roles in biological systems . Analytical techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been employed to study these properties, providing insights into their behavior in various solvents and conditions .

Case Studies and Experimental Findings

Chemical Reactions Analysis

Decarboxylation to 2-(Indol-3-yl)acetaldehyde

The primary reaction catalyzed by indolepyruvate decarboxylase (EC 4.1.1.74) involves the decarboxylation of 3-(indol-3-yl)pyruvate to produce 2-(indol-3-yl)acetaldehyde and carbon dioxide:

Key Features :

-

Enzyme Class : Carboxy-lyases (EC 4.1.1), which cleave carbon-carbon bonds .

-

Systematic Name : this compound carboxy-lyase[(2-indol-3-yl)acetaldehyde-forming] .

-

Structural Insight : The enzyme’s structure (PDB: 1OVM) has been resolved, confirming its α/β hydrolase fold and thiamine pyrophosphate (TPP) cofactor dependency .

Substrate Specificity :

This enzyme also acts on phenylpyruvate and pyruvate, indicating a broader role in 2-oxo acid metabolism .

Table 1: Enzymes Catalyzing Reactions of this compound

Competing Pathways and Substrate Interactions

This compound intersects with multiple metabolic routes:

-

Fusel Alcohol Production : In yeast, decarboxylation products like 2-(indol-3-yl)acetaldehyde are reduced to fusel alcohols (e.g., tryptophol) .

-

Cross-Reactivity : Enzymes such as pyruvate decarboxylase isozymes (PDC1, PDC5, PDC6) and ARO10 also process structurally similar 2-oxo acids (e.g., phenylpyruvate) .

Kinetic and Functional Data

Q & A

Q. Basic: What are the standard enzymatic methods for detecting 3-(Indol-3-yl)pyruvate in microbial metabolic pathways?

This compound can be detected via coupled enzymatic assays using indolepyruvate ferredoxin oxidoreductase (IOR, EC 1.2.7.8) . This enzyme catalyzes the conversion of this compound to S-2-(indol-3-yl)acetyl-CoA, producing CO₂ and reduced ferredoxin. By coupling IOR with ferredoxin reduction assays (e.g., spectrophotometric monitoring at 420 nm for ferredoxin redox states), researchers can quantify substrate turnover . For yeast systems, ARO10 decarboxylase activity (linked to indoleacetaldehyde production) can also be monitored via gas chromatography-mass spectrometry (GC-MS) to trace this compound degradation .

Q. Basic: What synthetic routes are optimal for preparing this compound in high purity?

The alkali-mediated condensation of indole derivatives with pyruvate precursors is widely used. For example:

- React indole-3-methanol with pyruvic acid under alkaline conditions (pH 8–9) at 60°C for 2 hours.

- Extract the product using ether/acetone mixtures, followed by recrystallization in glacial acetic acid to achieve >95% purity (validated via HPLC with UV detection at 280 nm) .

Alternative routes include enzymatic transamination using tryptophan aminotransferases, though yields are lower (~60%) compared to chemical synthesis .

Q. Advanced: How can conflicting data on this compound stability in aqueous solutions be resolved?

Discrepancies in stability studies often arise from pH-dependent degradation kinetics . For instance:

- At pH 7.4 (physiological buffer), this compound shows a half-life of 8–12 hours due to spontaneous decarboxylation.

- At pH 5.0, degradation accelerates (half-life: 2–4 hours) due to protonation of the α-keto group.

To mitigate variability:

Q. Advanced: What experimental strategies address low yields in enzymatic production of this compound from tryptophan?

Low yields in tryptophan transamination pathways often result from:

- Substrate inhibition of aminotransferases at high tryptophan concentrations (>10 mM).

- Cofactor depletion (e.g., pyridoxal-5'-phosphate, PLP).

Solutions include:- Cofactor recycling systems : Couple with glutamate dehydrogenase to regenerate α-ketoglutarate.

- Fed-batch fermentation : Maintain tryptophan at ≤5 mM to minimize inhibition.

- Engineered enzymes : Use directed evolution to optimize Tryptophan aminotransferase (TAT) for higher catalytic efficiency (e.g., Bacillus subtilis TAT variants) .

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 30:70 v/v). Retention time: ~6.2 minutes .

- LC-MS/MS in negative ion mode (m/z 202.1 → 130.0 for quantification; LOD: 0.1 ng/mL) .

- Enzymatic colorimetry : Couple with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, measure absorbance at 530 nm after alkalization .

Q. Advanced: How does this compound interact with ferredoxin-dependent oxidoreductases in anaerobic bacteria?

In Clostridium species, indolepyruvate ferredoxin oxidoreductase (IOR) catalyzes the reversible conversion of this compound to acetyl-CoA derivatives. Key mechanistic insights:

- The reaction requires two oxidized ferredoxins as electron acceptors (E°’ ≈ −400 mV).

- Structural studies reveal a [4Fe-4S] cluster in IOR’s active site, critical for substrate binding and decarboxylation .

Experimental validation:

Q. Basic: What role does this compound play in plant auxin biosynthesis?

In Arabidopsis thaliana, this compound is an intermediate in the indole-3-pyruvate pathway for auxin (IAA) synthesis. Key steps:

Tryptophan aminotransferase (TAA1) converts tryptophan to this compound.

YUC flavin monooxygenases oxidize this compound to indole-3-acetaldehyde, then to IAA.

Knockout mutants of TAA1 show reduced root elongation, reversible by exogenous this compound .

Q. Advanced: What challenges arise in crystallizing this compound for structural studies, and how are they mitigated?

Challenges include:

- Hygroscopicity : The compound absorbs moisture, disrupting crystal lattice formation.

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate data interpretation.

Solutions:

Q. Advanced: How can metabolic engineering enhance this compound production in E. coli?

Strategies include:

- Overexpression of feedback-resistant enzymes : Modify aroG (DAHP synthase) to avoid phenylalanine inhibition.

- Modular co-culture systems : Split the pathway into E. coli strains specializing in indole synthesis (e.g., tnaA-overexpressors) and pyruvate generation.

- Dynamic regulation : Use CRISPRi to downcompete competing pathways (e.g., lactate dehydrogenase) during fed-batch fermentation. Reported titers reach 12 g/L in optimized setups .

Q. Basic: What safety precautions are required when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential irritant dust (Skin/Eye Irritation Category 2).

- Storage : Keep in airtight containers at −20°C under nitrogen to prevent oxidation .

Properties

Molecular Formula |

C11H8NO3- |

|---|---|

Molecular Weight |

202.19 g/mol |

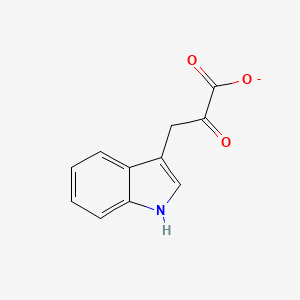

IUPAC Name |

3-(1H-indol-3-yl)-2-oxopropanoate |

InChI |

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/p-1 |

InChI Key |

RSTKLPZEZYGQPY-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.